molecular formula C9H10ClNO3S B1329795 Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- CAS No. 62374-67-8

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-

Cat. No. B1329795
CAS RN: 62374-67-8
M. Wt: 247.7 g/mol
InChI Key: CQMOYSYLLYARBD-UHFFFAOYSA-N
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Description

“Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-” is an organosulfur compound. It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .


Synthesis Analysis

The compound is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . It can also be synthesized by a reaction between benzene and chlorosulfuric acid .


Molecular Structure Analysis

The molecular formula of “Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-” is C8H8ClNO3S . The InChI key is GRDXCFKBQWDAJH-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . It also reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .


Physical And Chemical Properties Analysis

The compound is a colourless viscous oil . It has a density of 1.5±0.1 g/cm3 , a boiling point of 426.8±28.0 °C at 760 mmHg , and a melting point of 142-145 °C (dec.) (lit.) . It is slightly soluble in water .

Scientific Research Applications

Solvolysis and Mechanism Studies

  • Benzenesulfonyl chloride, including derivatives like 4-(acetylamino)-2-methyl-, is used to study solvolysis reactions. Research demonstrates that these compounds correlate well using the extended Grunwald-Winstein equation, indicating a bimolecular displacement (SN2) mechanism in solvolysis. This provides valuable insights into reaction mechanisms and solvent effects on solvolysis (Kevill & D’Souza, 1999).

Structural and Kinetic Analysis

  • Studies on structural isomers of benzenesulfonyl chloride derivatives, including crystal structure analysis and kinetic investigation, enhance understanding of steric hindrance effects on chemical reactions. These analyses contribute to the field of molecular-electronic structure analysis (Rublova et al., 2017).

Recyclable Reagent Development

  • The development of recyclable, high-load magnetic benzenesulfonyl chloride reagents shows applications in methylation and alkylation reactions. This approach addresses sustainability in chemical processes by enabling the efficient retrieval and reuse of reagents (Faisal et al., 2017).

Solid-Phase Synthesis Applications

  • Benzenesulfonyl chloride derivatives are key intermediates in solid-phase synthesis, used to create diverse chemical structures. This application is significant in pharmaceutical and materials science for developing new compounds (Fülöpová & Soural, 2015).

Antibacterial Activity Research

  • Some derivatives of benzenesulfonyl chloride exhibit antibacterial activity, indicating potential applications in developing new antibacterial agents. This research contributes to the ongoing search for novel antimicrobial compounds (Behrami, 2018).

Catalysts in Organic Synthesis

  • Benzenesulfonyl chloride derivatives are used as catalysts in organic synthesis, such as in Friedel-Crafts sulfonylation reactions. This application is crucial for creating complex organic molecules in a controlled and efficient manner (Nara et al., 2001).

Safety And Hazards

“Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-” is harmful if swallowed and causes severe skin burns and eye damage . It is toxic to aquatic life and reacts with water to liberate toxic gas . It is also a corrosive substance that can cause injury to the skin, eyes, and respiratory tract .

properties

IUPAC Name

4-acetamido-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-6-5-8(11-7(2)12)3-4-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMOYSYLLYARBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069564
Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-

CAS RN

62374-67-8
Record name 4-(Acetylamino)-2-methylbenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Record name 62374-67-8
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